molecular formula C6H11NO4 B15316608 (3S)-3-Amino-5-methoxy-5-oxopentanoic acid CAS No. 77856-53-2

(3S)-3-Amino-5-methoxy-5-oxopentanoic acid

Cat. No.: B15316608
CAS No.: 77856-53-2
M. Wt: 161.16 g/mol
InChI Key: CTLHFZBIZFOLIK-BYPYZUCNSA-N
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Description

(3S)-3-Amino-5-methoxy-5-oxopentanoic acid is a chiral carboxylic acid derivative characterized by a pentanoic acid backbone with a methoxy-oxo group at position 5 and an (S)-configured amino group at position 3. Its hydrochloride salt form (C₆H₁₂ClNO₄, molecular weight 197.62 g/mol) has been documented as a synthetic intermediate in organic chemistry, particularly in asymmetric synthesis and peptide coupling reactions . The compound’s stereochemistry and functional groups make it a versatile building block for pharmaceuticals and bioactive molecules.

Properties

CAS No.

77856-53-2

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(3S)-3-amino-5-methoxy-5-oxopentanoic acid

InChI

InChI=1S/C6H11NO4/c1-11-6(10)3-4(7)2-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m0/s1

InChI Key

CTLHFZBIZFOLIK-BYPYZUCNSA-N

Isomeric SMILES

COC(=O)C[C@H](CC(=O)O)N

Canonical SMILES

COC(=O)CC(CC(=O)O)N

Origin of Product

United States

Preparation Methods

L-Aspartic Acid as a Precursor

L-Aspartic acid serves as a common chiral pool starting material for synthesizing (3S)-3-amino-5-methoxy-5-oxopentanoic acid. The process involves sequential protection, methoxylation, and oxidation steps:

  • Amino Group Protection : L-Aspartic acid is treated with tert-butoxycarbonyl (Boc) anhydride to form Boc-protected aspartic acid.
  • Esterification : The carboxylic acid moiety at the 5-position is converted to a methyl ester using methanol and thionyl chloride.
  • Selective Oxidation : The 3-hydroxy group is oxidized to a ketone using pyridinium chlorochromate (PCC), yielding Boc-protected 3-oxo-5-methoxy-5-oxopentanoic acid.
  • Deprotection : Acidic hydrolysis with HCl removes the Boc group, yielding the target compound.

Key Data :

  • Yield: 62–68% over four steps.
  • Enantiomeric Excess (ee): >99% due to retention of L-aspartic acid’s stereochemistry.

Alternative Route via 3-Oxopentanedioate Derivatives

Dimethyl 3-oxopentanedioate undergoes stereoselective amination using ammonium acetate and sodium cyanoborohydride. The methoxy group is introduced via nucleophilic substitution with methanol under acidic conditions. This method avoids chiral starting materials but requires resolution of racemic mixtures.

Challenges :

  • Racemization during amination reduces ee to 70–75%.
  • Requires chiral chromatography for enantiopure product isolation.

Biocatalytic Reduction Using Penicillium Species

Enzymatic Reduction of Dimethyl 3-Oxopentanedioate

Penicillium species (e.g., Penicillium chrysogenum) catalyze the asymmetric reduction of dimethyl 3-oxopentanedioate to dimethyl (3S)-3-hydroxypentanedioate, followed by methoxylation:

  • Whole-Cell Biocatalysis : Penicillium cultures are incubated with dimethyl 3-oxopentanedioate at 30°C for 48 hours.
  • Methoxylation : The hydroxyl group is methylated using methyl iodide and potassium carbonate.

Advantages :

  • Stereoselectivity: >98% ee for the (3S)-enantiomer.
  • Environmental Impact: Avoids toxic reducing agents like sodium borohydride.

Limitations :

  • Substrate Inhibition: High substrate concentrations (>50 mM) reduce conversion rates.
  • Purification Complexity: Requires extraction with ethyl acetate and centrifugation.

Electrochemical Dimerization

Optimized Electrolysis Conditions

Electrochemical methods enable the dimerization of monomethyl succinate derivatives under controlled conditions:

  • Reaction Setup : Pt/Pt electrodes, MeOH solvent, and Et₃N or MeONa as base.
  • Current Density : 67–87 mA/cm² for 6–12 hours.

Optimized Parameters :

Parameter Condition 1 (MeONa) Condition 2 (Et₃N)
Base Equivalents 3 3
Solvent Concentration 0.17 M 0.06 M
Yield 23% 18%
Faradaic Efficiency 22 F/mol 19 F/mol

Insights :

  • Higher base equivalents improve reaction kinetics but increase side products.
  • MeONa outperforms Et₃N in yield due to stronger nucleophilicity.

Multi-Step Organic Synthesis via Cross-Coupling

Palladium-Catalyzed Suzuki-Miyaura Coupling

A patented route employs MEM-protected intermediates and palladium catalysts for constructing the pentanoic acid backbone:

  • MEM Protection : 4-Bromo-2-bromomethylphenol reacts with MEMCl to form a protected benzyl bromide.
  • Borylation : Trimethyl borate converts the bromide to a boronic acid.
  • Cross-Coupling : Suzuki-Miyaura coupling with 2-bromopyridine using Pd(dppf)Cl₂ yields the methoxylated intermediate.
  • Deprotection and Amination : Acidic cleavage of MEM groups followed by amination with ammonia.

Performance Metrics :

  • Overall Yield: 41% over four steps.
  • Purity: >95% by HPLC.

Comparative Analysis of Methods

Yield and Stereoselectivity

Method Yield (%) ee (%) Scalability
Chemical Synthesis 62–68 >99 High
Biocatalytic 50–55 >98 Moderate
Electrochemical 18–23 70–75 Low
Cross-Coupling 41 95 High

Environmental and Economic Considerations

  • Biocatalytic Methods : Lower waste generation but require specialized fermentation equipment.
  • Chemical Synthesis : Cost-effective at scale but relies on hazardous reagents (e.g., PCC).
  • Cross-Coupling : High atom economy but expensive palladium catalysts.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methoxy ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification with alcohols can also occur:

Reaction TypeReagents/ConditionsProductNotes
Acidic HydrolysisHCl (16 N), reflux(3S)-3-Amino-5-oxopentanoic acidComplete conversion observed in similar ester systems
Alkaline HydrolysisNaOH (aq), 60–80°CSodium salt of the diacidpH-sensitive; side reactions possible
TransesterificationROH (e.g., MeOH), catalytic acid(3S)-3-Amino-5-alkoxy-5-oxopentanoateRequires anhydrous conditions

Amino Group Reactivity

The primary amine participates in nucleophilic and condensation reactions:

Schiff Base Formation

Reacts with aldehydes/ketones to form imines:

RC=O+H2N-(compound)RC=N-(compound)+H2O\text{RC=O} + \text{H}_2\text{N-(compound)} \rightarrow \text{RC=N-(compound)} + \text{H}_2\text{O}

  • Example : Condensation with formaldehyde yields a stable Schiff base, useful in metal coordination studies.

Acylation and Alkylation

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) produces N-alkyl derivatives.

Carboxylic Acid Derivatives

The carboxylic acid group enables amidation and esterification:

ReactionReagentsProductYield/Selectivity
AmidationThionyl chloride + RNH₂(3S)-3-Amino-5-methoxy-5-oxopentanamideHigh yield with primary amines
EsterificationROH, H₂SO₄ (cat.)Dialkyl ester derivativesSteric hindrance affects rates

Oxo Group Reactivity

The 5-oxo group participates in keto-enol tautomerism and nucleophilic additions:

  • Enolate Formation : Strong bases (e.g., LDA) deprotonate the α-H, enabling alkylation or aldol reactions.

  • Nucleophilic Addition : Grignard reagents add to the carbonyl, though steric effects from the adjacent amino group may limit reactivity.

Zinc-Mediated Condensations

Structural analogs (e.g., 3,5-dioxopentanoates) undergo Blaise reactions with α-cyano ketones and ethyl bromoacetate in the presence of zinc. While direct data for this compound is limited, similar mechanisms likely apply due to the oxo group’s electrophilicity :

Zn-mediated pathway favors nitrile activation3,5-diketo ester formation\text{Zn-mediated pathway favors nitrile activation} \rightarrow \text{3,5-diketo ester formation}

Stereochemical Influence

The (3S) configuration impacts reaction outcomes:

  • Enzymatic Interactions : Preferential binding to chiral catalysts or enzymes in asymmetric syntheses.

  • Stereoselective Alkylation : Enolate alkylation yields diastereomers with varying ratios depending on the base and solvent.

Key Research Findings

  • Catalytic Asymmetric Transformations : The compound serves as a precursor in organocatalytic systems, enhancing enantioselectivity in anhydride alcoholysis .

  • Stability : The ester group stabilizes the compound during storage, while the amino group requires protection in acidic/basic media.

Scientific Research Applications

(3S)-3-Amino-5-methoxy-5-oxopentanoic acid has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme mechanisms and protein-ligand interactionsAdditionally, it can be used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of (3S)-3-Amino-5-methoxy-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes that facilitate various biochemical reactions. The presence of the amino, methoxy, and keto groups allows it to participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Applications/Significance References
(3S)-3-Amino-5-methoxy-5-oxopentanoic acid C₆H₁₁NO₄ 161.16 3(S)-amino, 5-methoxy-5-oxo Synthetic intermediate, chiral building block
5-Amino-4-oxopentanoic acid (ALA) C₅H₉NO₃ 131.13 5-amino, 4-oxo Photodynamic therapy, cancer diagnostics
(4S)-4-Amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid C₁₃H₂₄N₂O₃ 256.34 4(S)-amino, 5-(4,4-dimethylcyclohexylamino)-5-oxo Pharmacological research (unexplored)
3-Methyl-5-[(4-methylphenyl)amino]-5-oxopentanoic acid C₁₃H₁₆N₂O₃ 248.28 3-methyl, 5-(p-tolylamino)-5-oxo Potential enzyme inhibitor
5-Methoxy-3,3-dimethyl-5-oxopentanoic acid C₈H₁₄O₄ 174.16 5-methoxy-5-oxo, 3,3-dimethyl Synthetic intermediate, ester precursor
(3S)-3-Methyl-5-oxo-5-[(thiazol-2-yl)amino]pentanoic acid C₉H₁₂N₂O₃S 228.27 3(S)-methyl, 5-oxo-thiazolylamino Drug design (heterocyclic functionality)
(2S,3S)-3-Amino-2-hydroxyhexanoic acid C₆H₁₃NO₃ 147.17 2(S)-hydroxy, 3(S)-amino, hexanoic acid chain Peptide synthesis, chiral synthon
3-Ethyl-5-methoxy-3-methyl-5-oxo-pentanoic acid C₉H₁₆O₄ 188.18 3-ethyl-3-methyl, 5-methoxy-5-oxo Specialty chemicals, branched intermediates

Functional Group Influence on Properties

  • Amino vs. Methoxy Groups: The (3S)-amino group in the target compound enables hydrogen bonding and chiral recognition, critical for enantioselective synthesis. In contrast, methoxy groups (e.g., in C₈H₁₄O₄, ) act as electron donors, reducing acidity and enhancing lipophilicity .
  • Oxo Group Positioning: The 5-oxo group in the target compound distinguishes it from 4-oxo derivatives like ALA (C₅H₉NO₃), which is pivotal in photodynamic therapy due to its role in porphyrin biosynthesis .
  • Steric Effects : Branched analogs (e.g., 3-ethyl-3-methyl in C₉H₁₆O₄, ) exhibit reduced solubility compared to linear chains due to increased hydrophobicity.

Stereochemical and Conformational Differences

  • The (3S) configuration in the target compound contrasts with (2S,3S)-configured derivatives (e.g., C₆H₁₃NO₃, ), where additional hydroxyl groups enhance hydrogen-bonding networks, influencing crystal packing and bioavailability.
  • Cyclohexylidene or thiazole substituents (e.g., C₁₃H₂₄N₂O₃ , C₉H₁₂N₂O₃S ) introduce steric bulk and aromaticity, altering metabolic stability and receptor interactions.

Biological Activity

(3S)-3-Amino-5-methoxy-5-oxopentanoic acid, often abbreviated as AMOPA, is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC7H13NO4
Molecular Weight175.19 g/mol
IUPAC NameThis compound
InChI KeyZVZFGKJZLZQXQW-QMMMGPOBSA-N

Synthesis

The synthesis of this compound typically involves several steps, including the protection of amino groups and formation of peptide bonds. A common method utilizes fluorenylmethyloxycarbonyl (Fmoc) as a protecting group for the amino group, followed by deprotection to yield the final product.

This compound exhibits its biological activity primarily through modulation of various signaling pathways. It has been shown to interact with specific enzymes and receptors, influencing metabolic processes and cellular responses. The compound can inhibit certain enzymatic activities, which may lead to altered biochemical pathways associated with diseases such as hypercholesterolemia and inflammation .

Case Studies

  • Inflammation Modulation : Research indicates that AMOPA can reduce the activation of the NLRP3 inflammasome in microglial cells, which is crucial in neuroinflammatory conditions. In a study involving murine models, administration of AMOPA resulted in decreased levels of interleukin-1β (IL-1β) and other inflammatory markers, suggesting a potential therapeutic role in neurodegenerative diseases .
  • Cholesterol Metabolism : In another study focused on lipid metabolism, AMOPA was found to upregulate LDL receptor levels in hepatic cells, enhancing the uptake of low-density lipoprotein (LDL) cholesterol. This effect was linked to its ability to inhibit PCSK9 activity, an important regulator of LDL receptor degradation .

Applications in Research

The compound has been utilized in various scientific applications:

  • Biochemical Research : AMOPA serves as a valuable tool for studying protein interactions and enzyme mechanisms due to its unique structural features that facilitate binding with target proteins .
  • Drug Development : Its ability to modulate inflammatory responses makes AMOPA a candidate for developing new anti-inflammatory drugs targeting neurodegenerative diseases .

Safety and Toxicity

While AMOPA shows promise as a therapeutic agent, safety assessments are crucial. Current data indicate that it possesses a favorable safety profile; however, comprehensive toxicity studies are necessary to fully understand its implications for human health .

Q & A

Q. What are the recommended synthetic routes for (3S)-3-Amino-5-methoxy-5-oxopentanoic acid, and how can stereochemical purity be ensured?

  • Methodological Answer: Synthesis typically involves stereospecific strategies using chiral starting materials or enzymatic resolution to preserve the (3S) configuration. For example, the hydrochloride salt derivative (C₆H₁₂ClNO₄) is synthesized via protecting-group chemistry, with methoxy and amino groups stabilized during reactions . Isotopic labeling methods for analogous compounds (e.g., 5-amino-4-oxopentanoic acid) suggest multi-step schemes with high yields, adaptable for introducing stable isotopes (e.g., ¹³C, ¹⁵N) into the pentanoic acid backbone . Stereochemical validation requires chiral HPLC or circular dichroism (CD) spectroscopy.

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., methoxy, carboxyl).
  • Mass Spectrometry (MS): High-resolution HPLC-ESI-TOF/MS provides accurate mass data, as demonstrated for structurally related pentanoic acid derivatives .
  • FT-IR Spectroscopy: Identifies carbonyl (C=O) and amino (N-H) stretches.
  • X-ray Crystallography: Resolves absolute configuration when single crystals are obtainable.
    Cross-referencing with spectral libraries (e.g., mzCloud’s manually curated datasets) ensures reliability .

Q. How should this compound be stored to maintain stability, and what are critical handling precautions?

  • Methodological Answer:
  • Storage: Seal containers under inert gas (N₂/Ar), store at 2–10°C in darkness, and use polyethylene packaging to minimize hydrolysis .
  • Handling: Use local exhaust ventilation, PPE (nitrile gloves, chemical goggles), and avoid contact with strong oxidizers. Non-reactive solvents (e.g., dry DMF) are recommended for dissolution .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what methods validate this relationship?

  • Methodological Answer: The (3S) configuration is critical for receptor binding or enzyme interaction. For example, studies on analogous 5-oxopentanoic acid derivatives reveal that enantiomers exhibit divergent affinities for CCK-A/B receptors . Validation strategies include:
  • Chiral Chromatography: Separate enantiomers and test activity in vitro (e.g., radioligand binding assays).
  • Kinetic Analysis: Compare inhibition constants (Kᵢ) of (3S) vs. (3R) forms in enzyme assays, as done for pyruvate kinase inhibition by 5-chloro-4-oxopentanoic acid .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer:
  • Standardized Replication: Control variables like purity (>98% by HPLC), solvent (e.g., DMSO concentration), and assay conditions (pH, temperature).
  • Meta-Analysis: Pool data from independent studies to identify confounding factors (e.g., batch variability, isotopic impurities) .
  • Cross-Validation: Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm target engagement .

Q. What isotopic labeling methods are applicable for tracking this compound in metabolic studies?

  • Methodological Answer: Adapt synthetic schemes for ¹³C or ¹⁵N incorporation:
  • Stepwise Labeling: Introduce isotopes at specific positions (e.g., ¹³C at the methoxy or carboxyl group) via labeled precursors (e.g., ¹³CH₃OH).
  • Enzymatic Incorporation: Use enzymes with high stereoselectivity to retain isotopic integrity during biosynthesis .
  • Analytical Confirmation: Validate isotopic enrichment via LC-MS/MS and NMR isotopomer analysis .

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